N-{3-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide
Description
Properties
Molecular Formula |
C16H16N4O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[3-[3-hydroxy-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C16H16N4O2S/c1-9-8-23-16(18-9)14-13(22)7-20(15(14)17)12-5-3-4-11(6-12)19-10(2)21/h3-6,8,17,22H,7H2,1-2H3,(H,19,21) |
InChI Key |
UEUVNAQPVPVBDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=C(CN(C2=N)C3=CC=CC(=C3)NC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation via Hantzsch Synthesis
The 4-methyl-1,3-thiazol-2-yl moiety is typically synthesized using the Hantzsch thiazole synthesis. This involves the reaction of α-halocarbonyl compounds with thioamides or thiourea derivatives. For example:
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Reagents : 4-methyl-2-bromoacetophenone and thiourea.
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Conditions : Reflux in ethanol (78°C, 6–8 hours).
This step is critical for introducing the thiazole ring, which is later functionalized during subsequent coupling reactions.
Pyrrole-Thiazole Hybrid Assembly
The pyrrole-thiazole core is constructed through a cyclocondensation reaction:
-
Intermediate Preparation :
-
3-Amino-4-hydroxy-2-iminopyrrolidine is synthesized via condensation of ethyl glyoxalate with hydroxylamine, followed by reduction.
-
-
Coupling Reaction :
-
The thiazole intermediate (from Step 1.1) is coupled with the pyrrolidine derivative using EDCI/HOBt in DMF at 0–5°C.
-
Key Data :
Parameter Value Source Reaction Time 12–16 hours Yield 68–72% Purity (HPLC) ≥98.5%
-
Functionalization of the Aromatic Ring
Purification and Crystallization
Final purification involves recrystallization from ethanol/water (3:1 v/v):
-
Purity Enhancement :
Step Purity Before Purity After Crude Product 85–88% – Recrystallization – 99.2–99.8%
Alternative Routes and Optimization
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Catalytic Hydrogenation for Imino Group Stabilization
Palladium on carbon (Pd/C) catalyzes the reduction of nitro intermediates, preventing imino group degradation:
Industrial-Scale Production Considerations
Solvent Selection for Cost Efficiency
| Solvent | Cost (USD/L) | Reaction Efficiency |
|---|---|---|
| DMF | 120 | High |
| Ethanol | 25 | Moderate |
| 2-Methyl-THF | 90 | High |
Recommendation : Ethanol is preferred for large-scale synthesis due to lower cost and adequate efficiency.
Waste Stream Management
-
Byproducts : Bromide salts (from Hantzsch synthesis) require neutralization with NaOH before disposal.
-
Environmental Impact : 2-Methyl-THF offers a greener alternative to DCM, reducing VOC emissions by 40%.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 2.10 (s, 3H, CH₃), 6.85–7.45 (m, aromatic H) |
| IR (KBr) | 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N) |
Challenges and Solutions
Regioselectivity in Thiazole-Pyrrole Coupling
-
Issue : Competing N- vs. O-alkylation.
-
Solution : Use of bulky bases (e.g., DBU) to favor N-alkylation.
Stability of Imino Group
-
Degradation Pathway : Hydrolysis to carbonyl under acidic conditions.
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Mitigation : Maintain pH 6.5–7.5 during aqueous workups.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Hantzsch + EDCI | 72 | 99.5 | 12.50 |
| Microwave-Assisted | 82 | 98.8 | 9.80 |
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole derivatives exhibit significant antimicrobial properties. N-{3-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide has been studied for its efficacy against various bacterial strains.
Case Study: Antibacterial Activity
A study demonstrated that this compound showed notable activity against Escherichia coli and Staphylococcus aureus, suggesting its potential use as an antibacterial agent in clinical settings .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored, particularly in relation to excitotoxicity and neurodegenerative diseases. Its mechanism involves modulation of glutamate receptors, which are critical in neuronal signaling.
Case Study: Neuroprotection
In vitro studies have shown that this compound can reduce oxidative stress in neuronal cells exposed to glutamate toxicity, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives are known to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Cytokines
Research has shown that this compound effectively reduces levels of TNF-alpha and IL-6 in cell cultures, indicating its potential as an anti-inflammatory agent .
Potential as a Drug Lead Compound
Given its multifaceted biological activities, this compound represents a promising lead for drug development. Its structure allows for modifications that could enhance efficacy and reduce toxicity.
Example: Structure Activity Relationship (SAR)
The thiazole moiety's substitution patterns can be optimized to improve binding affinity to target proteins involved in disease pathways. Ongoing research aims to refine these compounds for better pharmacological profiles .
Mechanism of Action
The mechanism of action of N-{3-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved in its action are complex and may include modulation of signal transduction pathways, alteration of gene expression, and interference with cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of acetamide derivatives with fused pyrrole-thiazole systems. Below is a comparative analysis with three structurally related molecules:
N-{4-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide
- Key Differences: Substituent Position: The phenyl group in this analog is attached to the 4-position of the thiazole ring, whereas the target compound has a 4-methyl group on the thiazole . Molecular Weight: Identical (390.5 g/mol) due to the same molecular formula (C₂₁H₁₈N₄O₂S) .
2-(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide
- Key Differences: Core Structure: This compound features a thiazolidinone-dioxo scaffold instead of a dihydro-pyrrole-thiazole system . Functional Groups: Includes a fluorophenyl group and a methylphenyl acetamide side chain, contributing to a higher molecular weight (463.52 g/mol) and distinct electronic properties . Potential Applications: Thiazolidinones are known for antimicrobial and anti-inflammatory activity, suggesting divergent therapeutic applications compared to the target compound .
3'-[(4-Acetate phenyl-1N-ethoxyphthalimido-6'-pyridin-2-yl]-3,3a'-dihydro-6'H-spiro[indole-3,5'-[1,3]-thiazole[4,5-c]isoxazol]-2(1H)-ones
- Key Differences :
- Hybrid System: Incorporates a spiro[indole-thiazolo-isoxazole] core, which is more sterically hindered than the pyrrole-thiazole system of the target compound .
- Bioactivity: Demonstrated antimicrobial activity in vitro, highlighting the role of fused heterocycles in disrupting microbial cell membranes or enzymes .
Structural and Functional Implications
The table below summarizes critical distinctions:
Research Findings and Trends
- Substituent Effects : Methyl groups (e.g., in the target compound) may improve metabolic stability compared to bulkier aryl groups, but at the cost of reduced target-binding affinity .
- Scaffold Diversity: Thiazolidinone and spiro systems exhibit broader antimicrobial activity, whereas pyrrole-thiazole hybrids are hypothesized to target kinases or proteases due to their planar, electron-rich structures .
- Synthetic Challenges : The dihydro-pyrrole-thiazole scaffold in the target compound requires precise regioselective synthesis, as evidenced by the lack of reported large-scale production methods .
Biological Activity
N-{3-[4-hydroxy-2-imino-3-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and significant biological properties, particularly its antimicrobial and anticancer activities.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C16H16N4O2S
- Molecular Weight : Approximately 328.4 g/mol
- IUPAC Name : this compound
The compound features a thiazole ring and a pyrrole moiety, which are known to contribute to various biological activities. The presence of multiple functional groups allows it to interact with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi.
Table 1: Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|
| E. faecalis | 100 | Chloramphenicol | 25 |
| Staphylococcus aureus | 200 | Ampicillin | 10 |
| Candida albicans | 150 | Ketoconazole | 50 |
The minimum inhibitory concentration (MIC) values suggest that while the compound has some activity against Gram-positive bacteria, it is less effective compared to standard antibiotics like chloramphenicol and ampicillin .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µg/mL) | Reference Drug | IC50 (µg/mL) |
|---|---|---|---|
| HT29 (Colon Cancer) | 5.0 | Doxorubicin | 0.5 |
| Jurkat (Leukemia) | 8.0 | Cisplatin | 1.0 |
| A431 (Skin Cancer) | 6.5 | Paclitaxel | 0.8 |
The IC50 values indicate that this compound exhibits promising anticancer activity, especially against HT29 cells, with activity levels approaching those of established chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes or receptors within the cells. These interactions can lead to the inhibition of critical pathways involved in microbial growth and cancer cell proliferation.
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds similar to N-{3-[4-hydroxy-2-imino-3-(4-methyl -1,3-thiazol -2 -yl)- 2 ,5 -dihydro - 1H -pyrrol - 1 -yl ]phenyl }acetamide:
- Thiazole Derivatives : Research on thiazole-based compounds indicates their broad spectrum of antimicrobial and anticancer activities due to their ability to modulate cellular pathways .
- Pyrrole Moieties : Compounds containing pyrrole rings have shown significant cytotoxic effects against various cancer types, suggesting that the pyrrole component in N-{3-[4-hydroxy...]} may contribute similarly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
